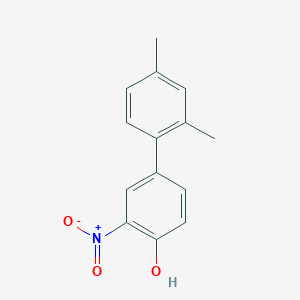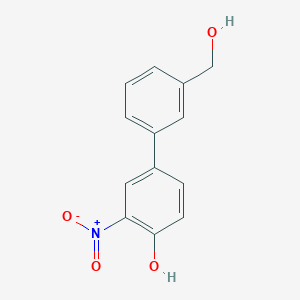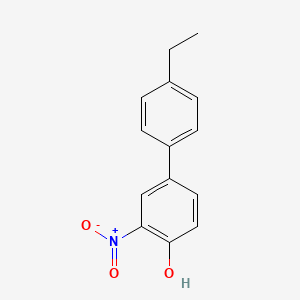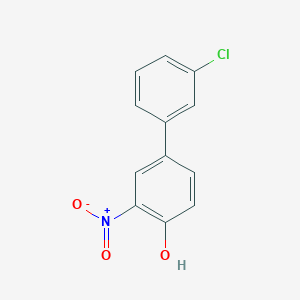
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%
Vue d'ensemble
Description
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% (4-FMN-2-NP) is a nitrophenol compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 188.09 g/mol and is soluble in water and organic solvents. 4-FMN-2-NP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems.
Applications De Recherche Scientifique
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells.
Mécanisme D'action
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a unique mechanism of action. It is able to bind to proteins and other biomolecules through a process known as hydrogen bonding. This allows 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% to interact with target molecules and alter their structure and function. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to fluoresce when excited by ultraviolet light, which makes it a useful tool for imaging and tracking specific molecules in living cells.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells. Due to its ability to bind to proteins and other biomolecules through a process known as hydrogen bonding, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to interact with target molecules and alter their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% in lab experiments is its ability to fluoresce when excited by ultraviolet light. This makes it a useful tool for imaging and tracking specific molecules in living cells. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a hazardous compound and should be handled with care. It is also important to note that 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is not approved for use in humans or animals.
Orientations Futures
The potential applications of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% are still being explored. Some of the potential future directions include:
• Development of new fluorescent probes for imaging and tracking specific molecules in living cells.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a reagent in organic synthesis.
• Investigation of the biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new drug delivery systems using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Investigation of the structure and function of proteins and other biomolecules using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new methods for the synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
Méthodes De Synthèse
The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is typically accomplished via a three-step process. In the first step, 2-fluoro-5-methylphenol is reacted with nitric acid to form a nitro derivative. The nitro derivative is then reacted with potassium hydroxide to form a potassium salt of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%. Finally, the potassium salt is treated with acid to yield 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a solid.
Propriétés
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-4-11(14)10(6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVRALLLURFUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686239 | |
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261932-91-5 | |
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















